

# Technical Support Center: Atto 390 NHS Ester Labeling

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## Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625

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This guide provides troubleshooting advice and detailed protocols to address common issues, particularly low labeling efficiency, encountered when using **Atto 390 NHS ester** for conjugating biomolecules.

## Frequently Asked Questions (FAQs)

Q1: Why is my labeling efficiency with **Atto 390 NHS ester** consistently low?

Low labeling efficiency is most often caused by one or more of the following factors:

- **Incorrect Reaction Buffer:** The presence of primary amines (e.g., Tris, glycine) in your buffer will compete with your target molecule for reaction with the dye, significantly reducing efficiency.<sup>[1][2]</sup>
- **Suboptimal pH:** The optimal pH for the reaction is between 8.0 and 9.0.<sup>[3][4]</sup> If the pH is too low (<7.5), the target primary amines on the protein will be protonated and non-reactive.<sup>[5]</sup> If the pH is too high (>9.0), the hydrolysis of the NHS ester happens so rapidly that it outcompetes the labeling reaction.
- **Hydrolyzed Dye Reagent:** **Atto 390 NHS ester** is highly sensitive to moisture. Improper storage or handling can lead to hydrolysis, rendering the dye inactive. It is crucial to use anhydrous DMSO or DMF to prepare the dye stock solution immediately before the experiment.

- **Low Protein Concentration:** The concentration of your protein or biomolecule should ideally be between 1-10 mg/mL. Lower concentrations can decrease the reaction kinetics, favoring dye hydrolysis.

Q2: What is the optimal pH for labeling and which buffers are recommended?

The optimal reaction pH is a compromise between maximizing amine reactivity and minimizing dye hydrolysis, typically falling between pH 8.0 and 8.5.

Recommended Buffers	Incompatible Buffers
0.1 M Sodium Bicarbonate (pH 8.3)	Tris (e.g., TBS)
0.1 M Phosphate Buffer (pH 8.0-8.5)	Glycine
0.1 M Borate Buffer (pH 8.0-9.0)	Buffers containing ammonium salts
HEPES (pH 7.5-8.5)	Any buffer with primary amines

Q3: How should I handle and store the **Atto 390 NHS ester**?

Proper handling is critical to maintaining the reactivity of the dye.

- **Storage:** Store the lyophilized powder at -20°C, protected from light and moisture.
- **Equilibration:** Before opening, always allow the vial to warm to room temperature for 15-20 minutes. This prevents moisture from condensing onto the reactive powder.
- **Reconstitution:** Prepare the dye stock solution immediately before use by dissolving it in high-quality, anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not store the dye in aqueous solutions.

Q4: How do I determine if my labeling reaction was successful?

Success is quantified by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at ~390 nm

(the absorbance maximum for Atto 390). An ideal DOL for antibodies is typically between 2 and 10, while for other proteins it may be lower to preserve function.

## Troubleshooting Guide

Use this guide to diagnose and solve common labeling problems.

Problem	Potential Cause	Recommended Solution
Low or No Labeling (Low DOL)	Incorrect Buffer: Buffer contains primary amines (Tris, glycine).	Perform a buffer exchange into a recommended buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column before labeling.
Incorrect pH: pH is too low (<7.5) or too high (>9.0).	Verify the pH of your protein solution just before adding the dye. Adjust to pH 8.0-8.5 using 1 M sodium bicarbonate if necessary.	
Hydrolyzed Dye: Dye was exposed to moisture or stored improperly.	Use a fresh vial of dye. Ensure it is warmed to room temperature before opening. Reconstitute in fresh, anhydrous DMSO or DMF immediately before use.	
Competing Substances: Sample contains nucleophiles like sodium azide (>3 mM) or other amine-containing stabilizers.	Remove interfering substances by dialysis or gel filtration prior to labeling.	
Precipitation of Protein during Labeling	High Dye:Protein Ratio: Too much hydrophobic dye added to the protein.	Reduce the molar excess of the dye in the reaction. Perform a trial run with different ratios to find the optimal balance.
Organic Solvent: The volume of DMSO/DMF added exceeded 10% of the total reaction volume.	Prepare a more concentrated dye stock solution to minimize the volume of organic solvent added to the aqueous protein solution.	

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Inaccurate DOL Calculation

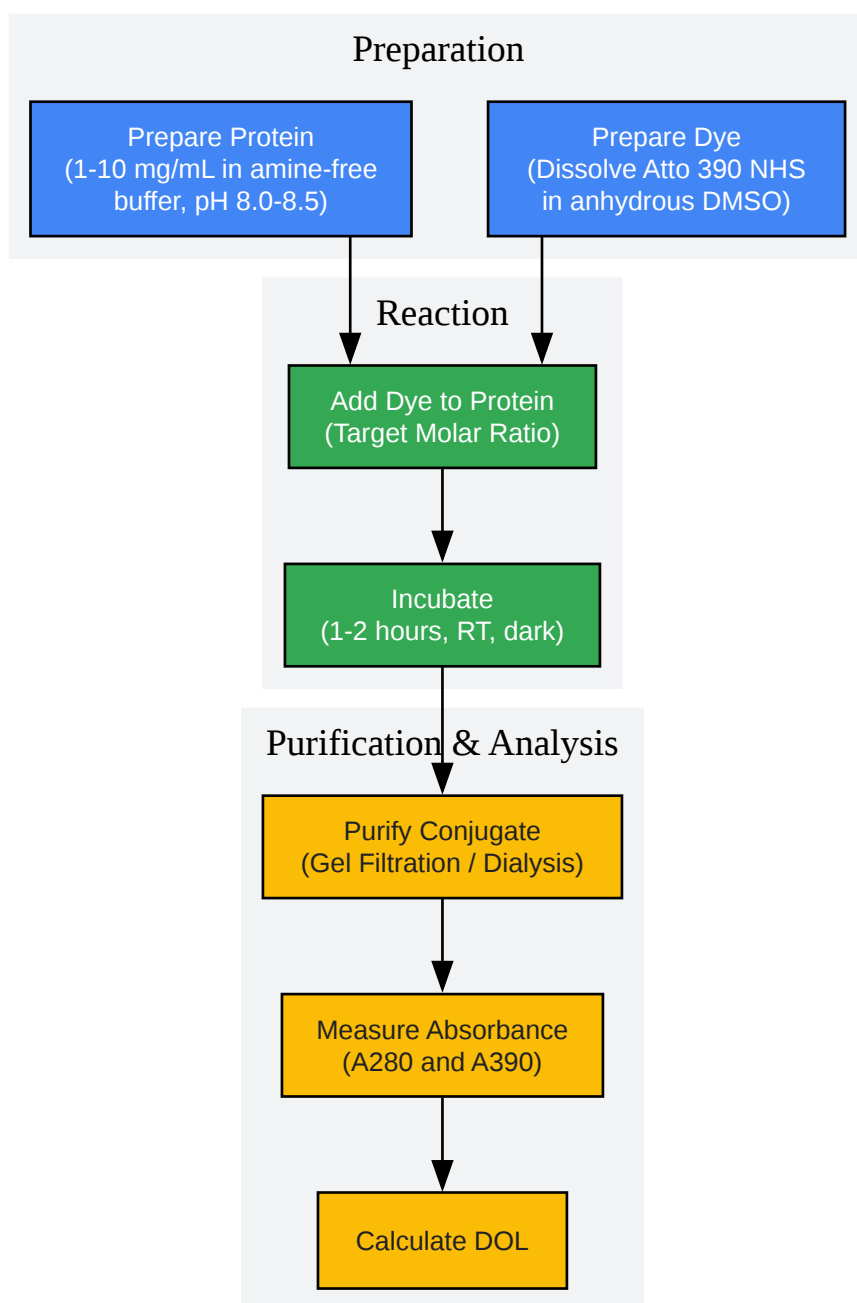
Incomplete Removal of Free Dye: Unconjugated dye remains in the sample, artificially inflating the absorbance at 390 nm.

Purify the conjugate thoroughly using a suitable gel filtration column (e.g., Sephadex G-25) or extensive dialysis until no free dye is detected in the flow-through/dialysate.

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## Experimental Protocols & Visualizations

### Diagram: NHS Ester Labeling Workflow



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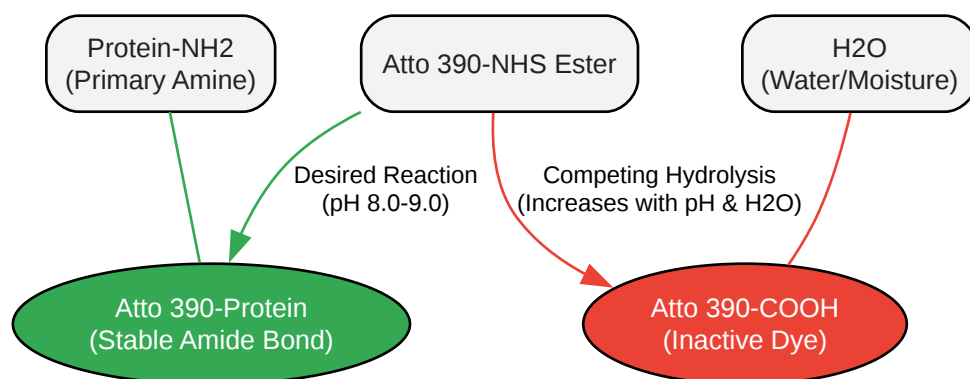
Caption: General experimental workflow for protein labeling with **Atto 390 NHS ester**.

## Protocol 1: Standard Protein Labeling with Atto 390 NHS Ester

This protocol is optimized for labeling 1 mg of a typical IgG antibody (MW ~150 kDa).

- Prepare the Protein Solution:
  - Dissolve 1 mg of antibody in 0.5 mL of cold 0.1 M sodium bicarbonate buffer, pH 8.3. The final protein concentration should be 2 mg/mL.
  - Ensure the buffer is free of amines (Tris, etc.) and interfering substances. If necessary, perform a buffer exchange first.
- Prepare the Dye Solution:
  - Allow the vial of **Atto 390 NHS ester** (MW: 440.4 g/mol ) to warm to room temperature.
  - Prepare a 10 mg/mL stock solution by adding 10  $\mu$ L of anhydrous DMSO to 0.1 mg of the dye. This solution must be prepared fresh.
- Perform the Labeling Reaction:
  - To achieve a 10-fold molar excess, add 2.9  $\mu$ L of the 10 mg/mL dye solution to the 0.5 mL protein solution.
  - Mix gently by pipetting up and down (do not vortex).
  - Incubate for 1 hour at room temperature, protected from light.
- Purify the Conjugate:
  - Stop the reaction by removing the unreacted dye.
  - Load the reaction mixture onto a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.4.
  - Collect the first colored fraction, which is the labeled protein. The free dye will elute later as a separate, slower-moving band.

## Diagram: Reaction vs. Competing Hydrolysis



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Caption: Competing reaction pathways for **Atto 390 NHS ester** in an aqueous buffer.

## Protocol 2: Calculating the Degree of Labeling (DOL)

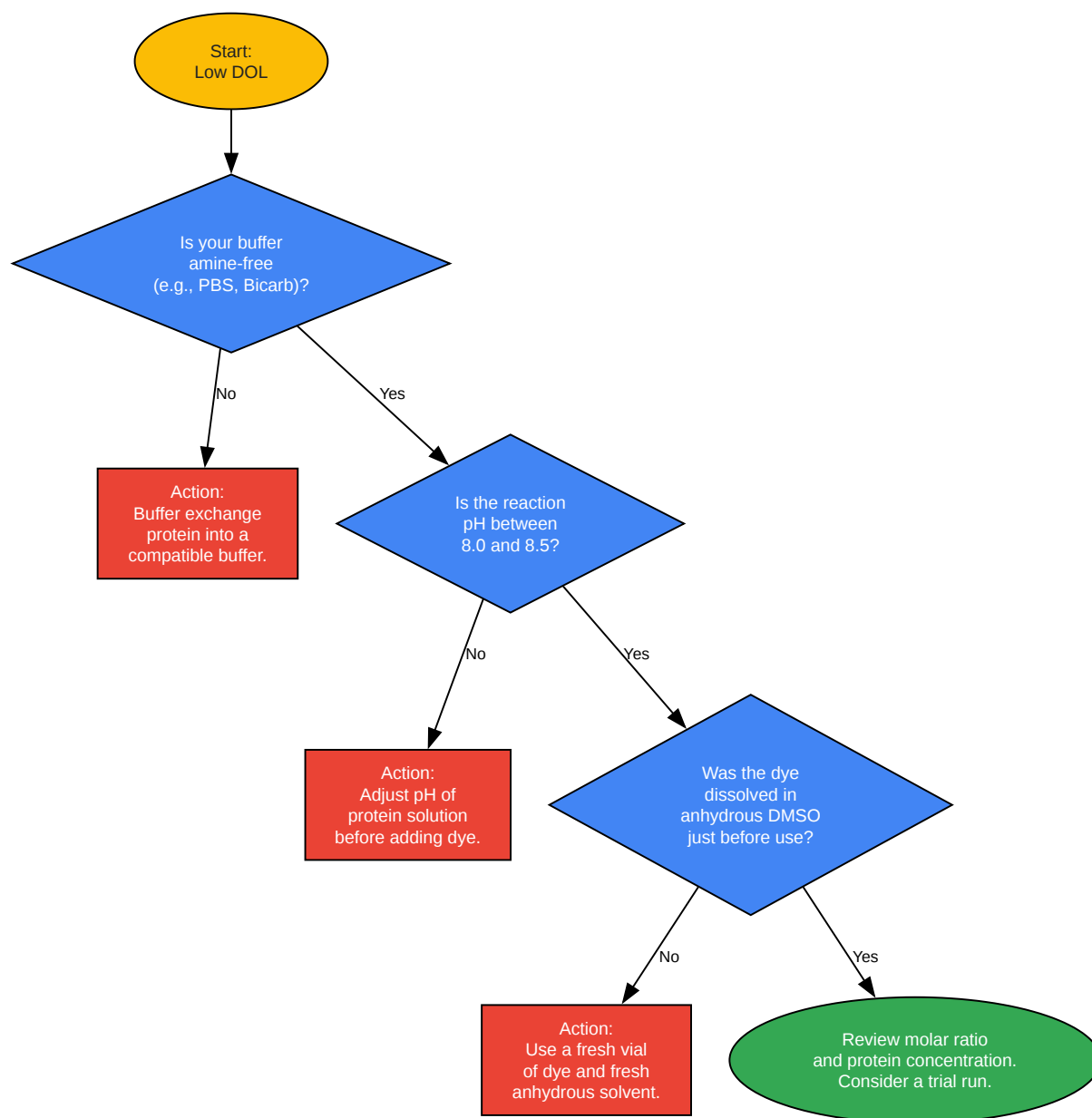
- Measure Absorbance:
  - After purification, measure the absorbance of the conjugate solution in a 1 cm cuvette at 280 nm ( $A_{280}$ ) and 390 nm ( $A_{390}$ ).
  - If the solution is too concentrated ( $A > 2.0$ ), dilute it with PBS and record the dilution factor.
- Gather Constants:



Constant	Value / Formula	Notes
MW_protein	~150,000 g/mol	For a standard IgG antibody. Use the specific MW for your protein.
$\epsilon_{\text{protein}}$	~210,000 M <sup>-1</sup> cm <sup>-1</sup>	Molar extinction coefficient of IgG at 280 nm.
$\lambda_{\text{max}}$	390 nm	Absorbance maximum for Atto 390.
$\epsilon_{\text{dye}}$	~24,000 M <sup>-1</sup> cm <sup>-1</sup>	Molar extinction coefficient for Atto 390 at 390 nm. Note: This is an approximate value. Use the value from the manufacturer's Certificate of Analysis for best results.
CF <sub>280</sub>	A <sub>280</sub> of dye / A <sub>max</sub> of dye	Correction factor for the dye's absorbance at 280 nm. A typical value is ~0.35.

- Perform Calculations:
  - Step A: Calculate the concentration of the dye. [Dye] (M) =  $A_{390} / \epsilon_{\text{dye}}$
  - Step B: Calculate the concentration of the protein. This requires correcting the A<sub>280</sub> reading for the dye's contribution. Corrected A<sub>280</sub> =  $A_{280} - (A_{390} * CF_{280})$  [Protein] (M) =  $\text{Corrected } A_{280} / \epsilon_{\text{protein}}$
  - Step C: Calculate the Degree of Labeling (DOL). DOL = [Dye] / [Protein]

## Diagram: Troubleshooting Decision Tree



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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